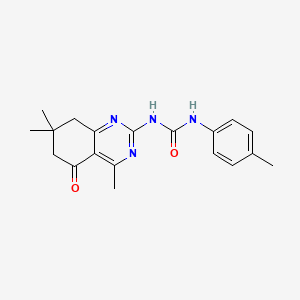
4-(2,5-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-(2,5-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMET or MET and is a member of the triazole family of compounds. The unique structure of DMET makes it an attractive candidate for research in areas such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
DMET is believed to exert its pharmacological effects by interacting with the gamma-aminobutyric acid (GABA) system in the brain. It has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects:
DMET has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of seizures and other neurological disorders. It has also been shown to increase the levels of the neurotransmitter GABA, which is involved in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMET is its relatively simple synthesis method, which makes it easy to produce in large quantities. It also exhibits potent pharmacological effects at low doses, making it a cost-effective compound for use in laboratory experiments. However, one of the limitations of DMET is its relatively short half-life, which may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on DMET. One area of interest is the development of new drugs based on the structure of DMET, which could have improved pharmacological properties and reduced side effects compared to existing drugs. Another area of interest is the study of the mechanism of action of DMET, which could lead to a better understanding of the GABA system and its role in neurological disorders. Finally, the development of new synthesis methods for DMET could lead to improved yields and purity, making it a more attractive compound for use in laboratory experiments.
Applications De Recherche Scientifique
DMET has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-11-13-14-12(18)15(11)9-7-8(16-2)5-6-10(9)17-3/h5-7H,4H2,1-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJOWVXUPZMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4718547.png)
![benzyl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B4718550.png)



![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(1-naphthamide)](/img/structure/B4718582.png)
![2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4718586.png)


![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4718625.png)
![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4718628.png)

![N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B4718642.png)
![4-[3,5-dichloro-2-(2-phenoxyethoxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4718645.png)